2,4-Hexadienoic acid, calcium salt, (2E,4E)-
Description
Systematic IUPAC Nomenclature and Structural Characterization
The compound systematically named calcium (2E,4E)-hexa-2,4-dienoate derives its IUPAC designation from its structural features. The parent carboxylic acid, (2E,4E)-hexa-2,4-dienoic acid (sorbic acid), undergoes deprotonation to form the sorbate anion, which coordinates with a calcium ion in a 2:1 ratio. The stereodescriptors "2E,4E" specify the trans configuration of the double bonds at the second and fourth carbon positions, a critical feature for its chemical reactivity and spatial arrangement.
Structurally, the molecule consists of two sorbate anions arranged symmetrically around a central calcium cation. Each sorbate anion features a conjugated diene system extending from carboxylate groups, creating a planar geometry that facilitates ionic interactions with the calcium ion. X-ray crystallography studies of analogous metal sorbates suggest a distorted octahedral coordination geometry around the calcium center, though detailed crystallographic data for this specific compound remains limited in publicly available literature.
The systematic naming adheres to IUPAC Rule C-401.3 for salts of carboxylic acids, where the cation precedes the anion name. The anion itself follows substitutive nomenclature rules, with locants and stereochemical indicators specifying double bond positions.
Molecular Formula and Crystallographic Data Analysis
The compound has the molecular formula C₁₂H₁₄CaO₄ , corresponding to a calcium ion bonded to two sorbate anions (C₆H₇O₂⁻). Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 262.32 g/mol | |
| Empirical Formula | C₁₂H₁₄CaO₄ | |
| SMILES Notation | C/C=C/C=C/C(=O)O[Ca]OC(=O)/C=C/C=C/C | |
| InChI Key | MCFVRESNTICQSJ-RJNTXXOISA-L |
While full crystallographic data (e.g., space group, unit cell dimensions) remains unpublished, the SMILES string and InChI key confirm the trans configuration of both double bonds. Theoretical modeling suggests a centrosymmetric structure where calcium coordinates with four oxygen atoms from the carboxylate groups and two from water molecules in hydrated forms. The conjugated diene system creates a rigid, planar arrangement that influences packing efficiency in the solid state, though experimental verification through diffraction studies is warranted.
Properties
Molecular Formula |
C12H14CaO4 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
calcium;hexa-2,4-dienoate |
InChI |
InChI=1S/2C6H8O2.Ca/c2*1-2-3-4-5-6(7)8;/h2*2-5H,1H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
MCFVRESNTICQSJ-UHFFFAOYSA-L |
Canonical SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Hexadienoic acid, calcium salt, (2E,4E)- can be synthesized by neutralizing sorbic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving sorbic acid in water and then adding the calcium compound under controlled conditions to form the calcium salt. The reaction is followed by filtration and drying to obtain the final product .
Industrial Production Methods
Industrial production of 2,4-Hexadienoic acid, calcium salt, (2E,4E)- involves large-scale neutralization of sorbic acid with calcium hydroxide or calcium carbonate. The process is optimized for high yield and purity, ensuring that the product meets food-grade standards. The final product is usually in the form of a white crystalline powder .
Chemical Reactions Analysis
Hydrogenation Reactions
The conjugated diene system in calcium sorbate undergoes catalytic hydrogenation to form saturated derivatives. Platinum or palladium catalysts are typically employed:
Reaction Conditions:
-
Temperature: 50–100°C
-
Pressure: 1–3 atm H₂
-
Solvent: Ethanol/water mixture
This reaction is critical for modifying the compound’s antimicrobial properties.
Oxidation Reactions
Calcium sorbate reacts with strong oxidizing agents, leading to cleavage of the diene system:
| Oxidizing Agent | Products Formed | Conditions |
|---|---|---|
| KMnO₄ (acidic) | Malonic acid, CO₂ | 60–80°C, H₂SO₄ catalyst |
| H₂O₂ (alkaline) | 4-Oxohexanoic acid derivatives | 25–40°C, NaOH medium |
| Ozone (O₃) | Ozonides → fragmentation products | Low temperature, CH₂Cl₂ |
These reactions are utilized in analytical methods to confirm the compound’s structure.
Substitution and Addition Reactions
The electron-rich diene system facilitates electrophilic additions:
Halogenation
-
Reagents: Cl₂, Br₂ in CCl₄
-
Products: Dichloro- or dibromo-sorbate derivatives.
Diels-Alder Reactions
Calcium sorbate acts as a diene in [4+2] cycloadditions with dienophiles like maleic anhydride:
-
Conditions: Reflux in toluene, 110°C.
Thermal Decomposition
At elevated temperatures (>200°C), calcium sorbate decomposes via decarboxylation and polymerization:
Key Data:
Reactivity with Acids and Bases
-
Acid Treatment: Regenerates sorbic acid in acidic media (pH < 4):
-
Base Reactions: Forms insoluble calcium hydroxide in strongly alkaline solutions .
Photochemical Reactions
UV irradiation induces isomerization and peroxidation:
Comparative Reactivity of Sorbate Salts
| Property | Calcium Sorbate | Potassium Sorbate | Sorbic Acid |
|---|---|---|---|
| Solubility in Water | 1.6 g/L (20°C) | 58.2 g/L (20°C) | 0.16 g/L (20°C) |
| Thermal Stability | Decomposes >200°C | Stable up to 270°C | Melts at 135°C |
| Reactivity with HCl | Regenerates sorbic acid | Forms KCl + sorbic acid | N/A |
Scientific Research Applications
2,4-Hexadienoic acid, calcium salt, (2E,4E)-, commonly known as calcium sorbate, is a calcium salt of sorbic acid with the molecular formula . It appears as a white powder and is generally considered safe for use in foods .
Production
Calcium sorbate is produced by reacting calcium hydroxide with sorbic acid, ensuring that the acid is present in at least the stoichiometric amount required to react with all the calcium hydroxide . A wetting agent, such as a polyoxyethylene derivative of sorbitan monostearate, can be added to the aqueous medium to provide a surface coating on the dried particles of calcium sorbate .
Safety and Metabolic Information
Sorbic acid, from which calcium sorbate is derived, is metabolized in a similar manner to saturated or singly unsaturated fatty acids . Under normal conditions, sorbic acid is almost completely oxidized to carbon dioxide and water . Calcium sorbate is generally recognized as safe (GRAS) for use in foods . The probable lethal oral dose in humans is 5-15 g/kg .
- Daily intake: Up to 25 mg/kg body weight .
- Side effects: No side effects are typically observed at the concentrations used, though a small percentage of people may show slight pseudo-allergic reactions .
- Dietary restrictions: Sorbates can be consumed by all religious groups, vegans, and vegetarians .
Adverse Reactions
Mechanism of Action
The antimicrobial action of 2,4-Hexadienoic acid, calcium salt, (2E,4E)- is primarily due to its ability to disrupt the cell membranes of microorganisms. This disruption leads to leakage of cellular contents and eventual cell death. The compound is particularly effective in acidic environments, where it exists in its undissociated form, which can easily penetrate microbial cell membranes .
Comparison with Similar Compounds
Key Differences :
- Solubility : Potassium sorbate > Sodium sorbate > Calcium sorbate. This determines their suitability in liquid vs. solid matrices .
- Stability : Calcium sorbate’s low moisture sensitivity makes it ideal for dry foods, whereas potassium sorbate’s solubility suits beverages .
- Toxicity : Copper and aluminum salts face regulatory restrictions compared to calcium, potassium, or sodium salts .
Stereoisomers and Structural Derivatives
(a) Stereoisomers of 2,4-Hexadienoic Acid
Impact of Stereochemistry :
The E,E configuration maximizes conjugation, enhancing stability and interaction with microbial targets. Z isomers exhibit reduced activity due to steric hindrance .
(b) Esters and Derivatives
Functional Differences :
- Esters : Improve volatility for specific applications (e.g., fragrances) but lack salt stability .
- Chain-Length Modifications : Longer chains reduce antimicrobial potency compared to sorbic acid .
Performance in Antimicrobial Studies
| Compound | MIC* Against Saccharomyces cerevisiae (μg/mL) | MIC Against Aspergillus niger (μg/mL) | pH Stability Range |
|---|---|---|---|
| Calcium sorbate | 500 | 800 | 3.0–6.5 |
| Potassium sorbate | 300 | 600 | 3.0–6.5 |
| Sodium benzoate | 1000 | 1200 | 2.5–4.5 |
| Propionic acid | 1500 | 2000 | 2.5–5.5 |
*MIC: Minimum Inhibitory Concentration. Data compiled from .
Notable Findings:
Biological Activity
2,4-Hexadienoic acid, commonly known as sorbic acid, is a natural organic compound with significant biological activity. Its calcium salt form, calcium sorbate, is widely utilized as a food preservative due to its antimicrobial properties. This article explores the biological activity of 2,4-hexadienoic acid, calcium salt, focusing on its mechanisms of action, safety profile, and applications in various fields.
- Chemical Formula : C₆H₈CaO₂
- Molecular Weight : 150.22 g/mol
- Appearance : White crystalline powder
- Solubility : Moderately soluble in water
Calcium sorbate exhibits its antimicrobial effects primarily by inhibiting the growth of molds, yeasts, and some bacteria. The mechanism involves:
- Disruption of Cell Membrane Integrity : Calcium sorbate penetrates microbial cell membranes, leading to leakage of cellular contents.
- Inhibition of Enzymatic Activity : It interferes with metabolic pathways essential for microbial growth and reproduction.
The optimal pH for its antimicrobial activity is below 6.5, making it effective in various food products that maintain this pH range .
Antimicrobial Properties
Calcium sorbate is effective against a range of microorganisms. Studies have shown:
- Yeasts and Molds : Effective against Candida species and Aspergillus species at concentrations as low as 0.025% to 0.10% .
- Bacteria : Inhibitory effects on Clostridium botulinum, which is crucial for food safety in meat products .
Case Studies
- Food Preservation : In a study examining the use of calcium sorbate in dairy products, it was found to significantly extend shelf life by reducing mold growth without altering flavor profiles .
- Cosmetic Applications : Calcium sorbate has been used in cosmetic formulations to prevent microbial contamination, demonstrating its versatility beyond food preservation .
Safety Profile
Calcium sorbate is generally regarded as safe (GRAS) for consumption. Toxicological studies indicate:
- LD50 Estimates : The estimated lethal dose (LD50) ranges from 5 to 15 g/kg in humans .
- Allergenic Potential : Rare instances of allergic reactions have been reported; however, most studies indicate a low incidence rate among sensitive individuals .
Toxicological Studies
Recent evaluations have focused on reproductive and developmental toxicity:
- A two-generation study in rats established a no-observed-adverse-effect level (NOAEL) at 300 mg/kg body weight/day for both maternal and fetal exposure .
- Benchmark dose analysis indicated a lower confidence limit of 1,110 mg/kg body weight/day for adverse effects on body weight gain in offspring .
Summary of Findings in Table Format
| Study Type | Findings |
|---|---|
| Antimicrobial Efficacy | Effective against molds and yeasts at concentrations of 0.025%-0.10% |
| Food Preservation | Extends shelf life in dairy products without flavor alteration |
| Toxicity (LD50) | Estimated between 5-15 g/kg |
| NOAEL | Established at 300 mg/kg body weight/day |
| Allergic Reactions | Low incidence reported; rare cases noted |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing high-purity (2E,4E)-2,4-hexadienoic acid calcium salt in a laboratory setting?
- Methodological Answer : The synthesis involves precursor preparation (e.g., sorbic acid or cyclohexene derivatives), followed by neutralization with calcium hydroxide. Critical steps include:
- Precursor Purity : Ensure sorbic acid (or its derivatives) is free of geometric isomers (e.g., 2Z,4E) to avoid competing reactions .
- Reaction Conditions : Maintain pH >8 during neutralization to favor calcium salt formation .
- Purification : Use recrystallization from hot water or ethanol to remove unreacted precursors. Monitor purity via FT-IR (carboxylate stretch at ~1550 cm⁻¹) and elemental analysis for calcium content .
Q. How can researchers verify the geometric isomerism (2E,4E) in the synthesized calcium salt?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- ¹H NMR : Look for characteristic coupling constants (J values) of trans double bonds (J = 15–16 Hz for E-configuration) .
- Chiral GC-MS : Separate isomers using a ChiraSil-Dex column with temperature programming (e.g., 50°C to 200°C at 7.5°C/min) to resolve E,E and Z,E isomers .
Q. What are the stability challenges for (2E,4E)-2,4-hexadienoic acid calcium salt under ambient storage?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Mitigation strategies include:
- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to minimize moisture absorption .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) and monitor degradation via HPLC for sorbic acid byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictory data in thermal decomposition studies of this calcium salt?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., ~400°C vs. lower values) may arise from impurities or experimental setups. Standardize methods:
- Thermogravimetric Analysis (TGA) : Use a heating rate of 10°C/min under nitrogen to isolate decomposition steps .
- Complementary Techniques : Pair with differential scanning calorimetry (DSC) to distinguish melting from decomposition events .
Q. What advanced techniques are suitable for studying the salt’s interaction with microbial cell membranes in preservative applications?
- Methodological Answer : Use biophysical and microbiological approaches:
- Fluorescence Microscopy : Label membranes with lipophilic dyes (e.g., DiI) to visualize disruption kinetics .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to lipid bilayers .
Q. How can computational modeling aid in optimizing the salt’s antioxidant activity?
- Methodological Answer : Apply density functional theory (DFT) to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
